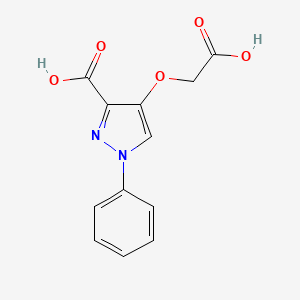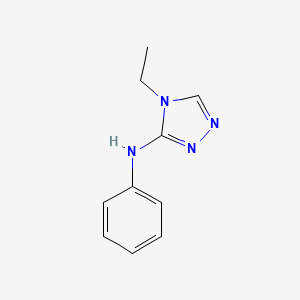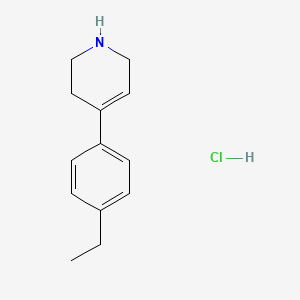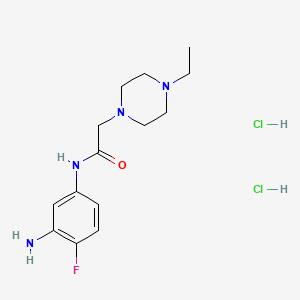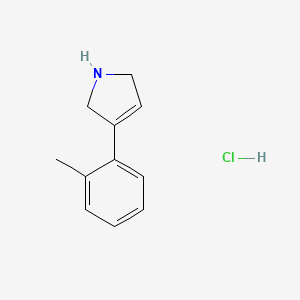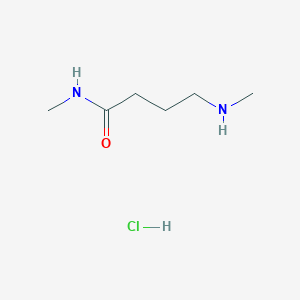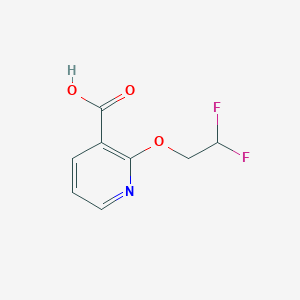![molecular formula C13H16O2S B1430020 Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate CAS No. 1443980-31-1](/img/structure/B1430020.png)
Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate
Übersicht
Beschreibung
Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate, also known as Methyl 2-phenylsulfanylcyclobutylacetate, is a synthetic compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C14H20O2S. This compound is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis
Ring Expansion and Heterocycle Formation : One study delved into the reactions of methylenecyclopropanes with phenylsulfenyl chloride and phenylselenyl chloride, resulting in (cyclobut-1-enylsulfanyl)benzene and ring-opened products. The research proposed a plausible mechanism for these reactions, contributing to the understanding of cyclobutyl compound reactivity (Le‐Ping Liu & M. Shi, 2004).
Chalcogenation and Compound Synthesis : Another investigation focused on the chalcogenation of 1,3-dichlorobut-2-ene using organic dichalcogenides, highlighting the effect of the methyl group on allylic rearrangement. This study made it possible to obtain bis(phenylsulfanyl)butenes, enriching the arsenal of synthetic organic chemistry (E. Levanova et al., 2018).
Intramolecular Hetero-Diels-Alder Reactions : Research into the reaction of 1-(phenylsulfenyl)- and 1-(phenylsulfonyl)-substituted propanones with benzaldehydes led to the synthesis of cis-fused 2H-pyran derivatives. This work contributes to the field of heterocyclic chemistry by exploring intramolecular cycloadditions (K. Bogdanowicz-Szwed & A. Pałasz, 2001).
Molecular and Electronic Structure Analysis
- Experimental and Theoretical Studies : A combined experimental and theoretical study was conducted on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. This research aimed to understand the local and global chemical activities, along with molecular and chemical properties, using density functional theory (DFT) methods. Such studies are crucial for elucidating the electrophilic and nucleophilic nature of compounds (Z. Gültekin et al., 2020).
Synthesis of New Heterocycles
- Cation-Driven Tandem Reactions : A novel synthetic approach involving a cation-driven tandem ring-enlargement-annulation reaction was explored to generate new heterocycles. This method utilized the thionium ion from a cyclopropylcarbinyl-cyclobutyl ring expansion, showcasing innovative pathways in synthetic organic chemistry (A. Bernard et al., 2002).
Eigenschaften
IUPAC Name |
methyl 2-(1-phenylsulfanylcyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c1-15-12(14)10-13(8-5-9-13)16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPAEVZEZTVOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



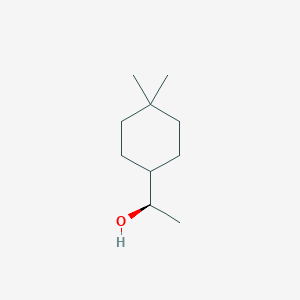
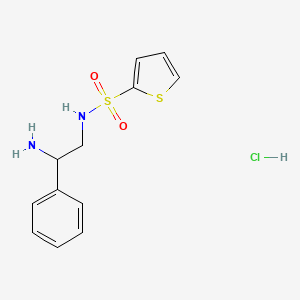
![3-Ethyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1429939.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride](/img/structure/B1429940.png)
![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)
